2-Methoxy-4-vinylaniline
Description
Contextualization of the Vinyl Aniline (B41778) and Methoxy-Vinyl Phenol (B47542) Scaffolds in Organic Chemistry
The structural framework of 2-Methoxy-4-vinylaniline is built upon scaffolds that are of fundamental importance in organic chemistry: the vinyl aniline and the methoxy-vinyl phenol cores.
The vinyl aniline scaffold , particularly o-vinylaniline, is a highly versatile and readily accessible building block in synthetic chemistry. researchgate.netresearchgate.net Its value lies in the proximate arrangement of an amine and a vinyl group, which allows for a variety of cyclization reactions. researchgate.net Researchers have extensively used this framework to construct a diverse array of nitrogen-containing heterocyclic compounds, such as quinolines and indoles, which are prevalent in medicinal chemistry and materials science. researchgate.netmdpi.com The ability to control the electronic properties of the aniline component can guide the reaction pathways, enabling the selective synthesis of complex molecular architectures. researchgate.net
Similarly, the methoxy-vinyl phenol scaffold is a significant structure, most notably represented by 2-methoxy-4-vinylphenol (B128420) (also known as 4-vinylguaiacol). nih.gov This compound is recognized as a key contributor to the natural aroma of foods and beverages like buckwheat and certain wheat beers. wikipedia.org Beyond its role as a flavoring agent, its structure, derivable from the abundant natural product ferulic acid, presents it as a valuable bio-based monomer precursor. wikipedia.orgmdpi.com The presence of both a hydroxyl (phenol) and a vinyl group allows for dual reactivity, making it a candidate for creating functional polymers. mdpi.comsolubilityofthings.com
| Scaffold | Key Structural Features | Primary Applications in Organic Chemistry | Representative Compound |
|---|---|---|---|
| Vinyl Aniline | Amine and vinyl group on an aromatic ring | Synthesis of nitrogen-containing heterocycles (e.g., quinolines, indoles). researchgate.netmdpi.com | o-Vinylaniline |
| Methoxy-Vinyl Phenol | Methoxy (B1213986), vinyl, and hydroxyl group on an aromatic ring | Flavoring agent, bio-based monomer for polymerization. wikipedia.orgmdpi.com | 2-Methoxy-4-vinylphenol |
Rationale for Investigating this compound Structures
The specific investigation of this compound is driven by the synthetic potential inherent in its unique combination of functional groups. The rationale can be understood by considering the distinct roles of the aniline, methoxy, and vinyl moieties.
Polymerization Potential : The vinyl group (styrenic moiety) is the primary site for polymerization. Analogous to its phenol counterpart, 2-methoxy-4-vinylphenol, which has been explored as a biobased monomer for thermoplastics and thermosets, this compound offers a similar pathway to novel polymers. mdpi.com The resulting polymers would feature a reactive aniline group on each repeating unit, allowing for post-polymerization modification.
Synthetic Versatility : The aniline functional group is a cornerstone of synthetic chemistry. It serves as a handle for a vast range of chemical transformations distinct from the phenol group. The nitrogen atom can act as a nucleophile, be acylated, alkylated, or diazotized, and participate in cross-coupling reactions to build more complex molecules. mdpi.com This opens up avenues for creating libraries of compounds for various applications.
Electronic Modulation : The methoxy (-OCH3) and amino (-NH2) groups are both powerful electron-donating groups. Their presence significantly influences the electron density of the aromatic ring and the reactivity of the vinyl group. This electronic activation can facilitate specific chemical reactions, such as electrophilic aromatic substitution or controlled polymerization. The interplay between these two groups offers a nuanced level of control over the molecule's reactivity compared to simpler substituted anilines or styrenes.
Heterocycle Synthesis : Drawing from the known chemistry of o-vinylanilines, the this compound structure is a promising precursor for the synthesis of substituted quinolines and other fused heterocyclic systems. researchgate.netrsc.org The methoxy substituent would be incorporated into the final heterocyclic product, providing a point for further functionalization or for tuning the electronic and physical properties of the molecule.
Overview of Academic Research Trends in Substituted Anilines and Styrene (B11656) Derivatives
The academic interest in this compound is framed by broader trends in the study of substituted anilines and styrene derivatives.
Substituted Anilines: Research on substituted anilines remains a vibrant area of organic chemistry. A major trend is their application as key intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals and biologically active compounds. mdpi.com There is a strong focus on developing novel catalytic methods, including transition-metal-catalyzed and metal-free reactions, for the construction of heterocycles from aniline precursors. researchgate.netresearchgate.netrsc.org Recent studies have demonstrated chemodivergent strategies where reaction conditions like temperature can be altered to selectively produce different products from the same substituted aniline starting material. rsc.org Furthermore, there is ongoing research into the fundamental physical and chemical properties of anilines, such as their structure-toxicity relationships and protonation behavior, which is crucial for their application in medicinal chemistry and materials science. nih.govacs.org
Styrene Derivatives: The field of styrene derivatives is heavily influenced by materials science and the drive for sustainability. A significant research trend is the development of novel styrene-based polymers for advanced applications, such as high-performance membranes for fuel cells. mdpi.com There is a growing emphasis on creating "green" or sustainable alternatives to traditional petroleum-based styrenics. expertmarketresearch.com This includes research into bio-based styrene derivatives and improved recycling processes for polystyrene. precedenceresearch.com The global market continues to drive innovation, with demand for styrenic polymers in the packaging, electronics, and construction industries pushing research toward materials with enhanced properties like heat tolerance and durability. expertmarketresearch.comprecedenceresearch.com
| Compound Class | Key Research Trends | Primary Drivers |
|---|---|---|
| Substituted Anilines | - Development of novel catalytic methods for heterocycle synthesis. researchgate.netrsc.org | Medicinal Chemistry, Agrochemicals, Materials Science |
| Styrene Derivatives | - Development of polymers for advanced applications (e.g., fuel cells). mdpi.com | Sustainability, Advanced Materials, Consumer Goods |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-ethenyl-2-methoxyaniline |
InChI |
InChI=1S/C9H11NO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1,10H2,2H3 |
InChI Key |
YHIXMPYRPBPBGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Methoxy 4 Vinylaniline Scaffolds
Reactions Involving the Vinyl Moiety
The vinyl group in 2-methoxy-4-vinylaniline is a key site for polymerization and cycloaddition reactions, enabling the synthesis of a variety of polymeric materials and complex organic molecules.
Radical polymerization is a common method for polymerizing vinyl monomers like this compound. This process is typically initiated by thermal or photochemical means in the presence of a radical initiator. The polymerization of vinyl-substituted aromatic amines, such as 4-vinylaniline (B72439), can be achieved through methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly(4-vinylaniline) or P4VA. The resulting polymers have applications in the development of conductive materials and biosensors.
The general mechanism for the radical polymerization of a vinyl monomer (M) initiated by a radical initiator (I) can be described by the following steps:
Initiation: The initiator molecule decomposes to form two radicals (R•).
I -> 2R•
Propagation: The radical adds to a monomer unit, creating a new radical that can then add to another monomer unit, and so on, to grow the polymer chain.
R• + M -> RM•
RMn• + M -> RMn+1•
Termination: The growth of the polymer chain is stopped by either combination or disproportionation of two growing chains.
RMn• + RMm• -> RMn+mR (Combination)
RMn• + RMm• -> RMnH + RMm(-H) (Disproportionation)
Copolymerization of aniline (B41778) derivatives with other monomers can be used to tailor the properties of the resulting polymers. For instance, the copolymerization of aniline with 2-methyl aniline has been performed via oxidative copolymerization to improve polymer solubility. Similarly, free radical copolymerization of different vinylamides and vinyl imidazoles has been investigated to create polymers with varied amino group functionalities.
Table 1: Examples of Radical Polymerization Systems for Aniline Derivatives
| Monomer(s) | Initiator/Method | Resulting Polymer | Key Findings |
| Aniline and 2-methyl aniline | Oxidative copolymerization | Poly(aniline-co-2-methyl aniline) | Yield decreases at higher molar ratios of 2-methyl aniline. |
| N-vinylacetamide (NVA), N-methyl vinylacetamide (NMVA), and 1-vinylimidazole (B27976) (VIm) | Free radical copolymerization | Copolymers with primary, secondary, and imidazole (B134444) groups | Reactivity ratios for each copolymerization system were determined. |
| 4-Vinylaniline | Radical, cationic, or oxidative polymerization | Poly(4-vinylaniline) (P4VA) | Used in conductive polymers for biosensors. |
Ionic Polymerization of Related Styrene-like Monomers
Anionic addition polymerization is a form of chain-growth polymerization initiated by anions. This method is particularly effective for vinyl monomers with substituents that can stabilize a negative charge through delocalization. Styrene (B11656) and its derivatives are classic examples of monomers that undergo anionic polymerization. Given the structural similarity of this compound to styrene, it is expected to be susceptible to anionic polymerization.
The process is initiated by a strong anion, such as an organolithium compound (e.g., n-butyllithium), which adds to the vinyl group of the monomer, generating a carbanion. This carbanion then propagates by adding to subsequent monomer units. A key feature of anionic polymerization is the potential for "living" polymerization, where termination steps are absent in a pure system, allowing for the synthesis of polymers with well-defined molecular weights and block copolymers.
However, the presence of the acidic N-H protons of the aniline group in this compound can complicate anionic polymerization by acting as a terminating agent. Therefore, protection of the amino group, for instance, by conversion to an amide, may be necessary to achieve controlled anionic polymerization.
Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. The vinyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a conjugated diene. These reactions are typically thermally allowed and proceed in a concerted fashion, leading to the formation of a six-membered ring with high stereospecificity.
Another important class of cycloadditions is the [2+2] cycloaddition, which involves two alkene units to form a cyclobutane (B1203170) ring. Unlike the Diels-Alder reaction, thermal [2+2] cycloadditions are generally symmetry-forbidden and require photochemical activation to proceed.
The vinyl group can also undergo other transformations. For example, cobalt-catalyzed reductive [5+1] cycloadditions between a vinylcyclopropane (B126155) and a vinylidene have been reported to yield methylenecyclohexenes. While not directly involving this compound, this demonstrates the versatility of vinyl groups in more complex cycloaddition pathways.
Reactions Involving the Aniline Functional Group
The aniline moiety in this compound is highly reactive and undergoes a variety of transformations, including electrophilic substitution on the aromatic ring and condensation with carbonyl compounds.
The amino (-NH2) group of aniline is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. In this compound, the methoxy (B1213986) group (-OCH3) is also an activating, ortho-, para-directing group, further enhancing the reactivity of the aromatic ring.
Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. However, the high reactivity of the aniline ring can sometimes lead to over-substitution. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. To control the reaction and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide (e.g., acetanilide) prior to the substitution reaction. The amide group is still an ortho-, para-director but is less activating than the amino group. The amino group can be regenerated by hydrolysis of the amide after the substitution reaction.
It is important to note that Friedel-Crafts reactions are generally not successful with anilines because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the ring.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NH2 (Amino) | Strongly Activating | Ortho, Para |
| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para |
| -CH=CH2 (Vinyl) | Weakly Activating | Ortho, Para |
Condensation Reactions with Carbonyl Compounds for Imine Formation
Primary amines, such as the aniline group in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines is a reversible reaction, and the equilibrium can be driven towards the product by removing the water that is formed, often by using a Dean-Stark apparatus or a drying agent.
The reaction is often catalyzed by mild acid. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the amine.
Imines are versatile intermediates in organic synthesis and can participate in various reactions, including multicomponent reactions for the synthesis of N-heterocycles. For example, imines formed in situ from aldehydes and aniline derivatives can undergo aza-Diels-Alder reactions with alkenes to generate highly substituted tetrahydroquinolines.
Heterocyclic Ring Formation (e.g., Quinoline (B57606) Synthesis)
The this compound framework is an excellent precursor for the construction of nitrogen-containing heterocycles, most notably quinoline derivatives. The presence of both an amino group and a vinyl group ortho to each other on the aromatic ring facilitates annulation reactions to form the fused pyridine (B92270) ring characteristic of quinolines.
One direct approach involves a cascade reaction where 2-vinylanilines react with aldehydes. researchgate.net This process typically proceeds through an initial condensation to form an imine, followed by a thermal electrocyclization and subsequent oxidation or dehydrogenation to yield the aromatic quinoline ring system. researchgate.net
Furthermore, classic named reactions for quinoline synthesis, which traditionally start from anilines, can be adapted for this compound. These methods build the second ring by reacting the aniline with a three-carbon unit. Key examples include:
Skraup Synthesis : This reaction involves heating the aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnih.gov The glycerol dehydrates to form acrolein, an α,β-unsaturated aldehyde, which then reacts with the aniline. iipseries.org
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with the aniline under acidic conditions, leading to substituted quinolines. nih.govwikipedia.orgjptcp.com The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone. iipseries.org
Friedländer Synthesis : This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone) in the presence of an acid or base catalyst. nih.govorganic-chemistry.org While this compound itself is not an o-aminoaryl ketone, its derivatives can be tailored for such reactions.
The substituents on the this compound starting material will ultimately be incorporated into the final quinoline product, allowing for the synthesis of a diverse library of functionalized quinolines. For example, a Skraup or Doebner-von Miller reaction with this compound would be expected to yield a 6-methoxy-8-vinylquinoline derivative, although the vinyl group's stability under the harsh, acidic conditions of these reactions could be a concern. The direct cyclization of the vinyl group is often a more efficient strategy. researchgate.net
| Quinoline Synthesis Method | Key Reactants with Aniline Scaffold | Typical Conditions | General Quinoline Product |
|---|---|---|---|
| Skraup Synthesis | Glycerol, Oxidizing Agent (e.g., Nitrobenzene) | Concentrated H₂SO₄, Heat | Unsubstituted or minimally substituted quinolines wikipedia.orgnih.gov |
| Doebner-von Miller Reaction | α,β-Unsaturated Aldehyde or Ketone | Lewis or Brønsted Acids (e.g., HCl) | 2- and/or 4-substituted quinolines nih.govwikipedia.org |
| Combes Synthesis | β-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines iipseries.org |
| o-Vinylaniline Cyclization | Aldehyde | Catalyst (e.g., Oxidized Active Carbon), Heat | Polysubstituted quinolines researchgate.net |
Transformations of the Methoxy Substituent
The methoxy group (-OCH₃) on the this compound scaffold is not merely a passive substituent; it is a key functional group that can be chemically transformed and plays a crucial role in dictating the electronic properties of the entire molecule.
The conversion of the methoxy group into a hydroxyl group (O-demethylation) is a significant transformation, as it can dramatically alter the biological activity and chemical properties of the resulting phenol (B47542). chem-station.com This reaction is often challenging due to the stability of the aryl-O-CH₃ bond. chem-station.com Several reagents and conditions are commonly employed for this purpose:
Boron Tribromide (BBr₃) : This is a powerful and frequently used Lewis acid for cleaving aryl methyl ethers. The reaction proceeds via the formation of a complex between the highly Lewis-acidic boron and the ether oxygen. This is followed by a nucleophilic attack of the released bromide ion on the methyl group. chem-station.com Due to its high reactivity, the reaction is typically initiated at low temperatures. chem-station.com
Strong Brønsted Acids : Concentrated hydrobromic acid (HBr) is a classic reagent for demethylation. The reaction mechanism involves protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com High temperatures are often required. chem-station.com Pyridinium chloride is another reagent that can be used, although it requires harsh conditions. wikipedia.orggoogle.com
Aluminum Halides (AlCl₃, AlBr₃) : Aluminum chloride, another strong Lewis acid, can also effect O-demethylation. Its reactivity is generally lower than that of BBr₃. chem-station.comgoogle.com
Alkyl Thiols : In contrast to the harsh acidic methods, demethylation can also be achieved under basic conditions using nucleophilic reagents like alkyl thiols (e.g., ethanethiol) with a strong base. chem-station.com This method can offer different selectivity compared to acid-based approaches. rsc.org
The choice of demethylation agent is critical, as it can influence the regioselectivity in molecules with multiple methoxy groups and must be compatible with other functional groups in the molecule, such as the vinyl and amino groups in the parent compound or the newly formed heterocyclic ring. rsc.org
| Demethylation Reagent | Reagent Type | General Mechanism | Typical Conditions |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Lewis Acid | Lewis acid complexation followed by SN2 attack by Br⁻ chem-station.com | Inert solvent (e.g., DCM), low to ambient temperature chem-station.com |
| Hydrobromic Acid (HBr) | Brønsted Acid | Protonation of ether oxygen followed by SN2 attack by Br⁻ chem-station.com | Aqueous or acetic acid solution, high temperature (reflux) chem-station.com |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Lewis acid complexation followed by nucleophilic cleavage chem-station.com | Inert solvent, often requires heating chem-station.comgoogle.com |
| Alkyl Thiol (e.g., EtSH) + Base | Nucleophile | SN2 attack by thiolate anion on the methyl group chem-station.com | High-boiling polar solvent (e.g., NMP), high temperature chem-station.com |
The methoxy substituent is a powerful modulator of the electronic landscape of the this compound molecule. As an electron-donating group, it significantly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution (EAS) reactions. wikipedia.org
The electronic influence of the methoxy group is twofold:
Resonance Effect (+R) : The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density on the aromatic ring, especially at the ortho and para positions relative to the methoxy group. wikipedia.orglibretexts.org
Inductive Effect (-I) : Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. libretexts.org
In the case of the methoxy group, the resonance effect strongly outweighs the inductive effect, leading to a net activation of the aromatic ring. wikipedia.orgmakingmolecules.com This makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org
Polymer Science and Advanced Material Applications of 2 Methoxy 4 Vinylaniline Analogs
Monomeric Utility in Polymer Synthesis
Analogs of 2-methoxy-4-vinylaniline, particularly the structurally similar 2-methoxy-4-vinylphenol (B128420) (MVP), derived from lignin-based ferulic acid, have been extensively studied as a platform for creating functional monomers for radical polymerizations. mdpi.comresearchgate.netnih.gov
Hydrophobic monomers derived from the analog 2-methoxy-4-vinylphenol (MVP) have been successfully polymerized through both solution and emulsion polymerization techniques. mdpi.comresearchgate.netnih.gov This research has yielded a variety of homo- and copolymers with a broad spectrum of thermal properties, demonstrating their significant potential for use in thermoplastic applications. mdpi.comresearchgate.netnih.gov
These bio-based homopolymers generally show lower glass transition temperatures (Tg) compared to other styrene-like polymers, a characteristic attributed to the increased mobility afforded by their specific functional groups. mdpi.com When copolymerized with styrene (B11656) via emulsion polymerization, the resulting materials exhibit Tg values very close to that of polystyrene, highlighting their potential to partially replace petroleum-based plastics in applications like coatings without compromising key thermal properties. mdpi.com
Table 1: Thermal Properties of Emulsion Copolymers Based on MVP Analogs and Styrene
| Copolymer Composition | Glass Transition Temperature (Tg) from DSC (°C) | Decomposition Temperature (Tdeg) from TGA (°C) |
|---|---|---|
| Polystyrene (PS) | 99.8 | 375 |
| Poly(MVP-AcOMe-co-PS) | 98.2 | 365 |
| Poly(MVP-AcOH-co-PS) | 97.5 | 360 |
| Poly(MVP-Bz-co-PS) | 99.1 | 370 |
Data derived from research on 2-methoxy-4-vinylphenol (MVP), an analog of this compound. mdpi.com
The styrene-like functionality of MVP has been leveraged to create bio-based, difunctional monomers similar to divinylbenzene (B73037) (DVB). mdpi.comresearchgate.net These DVB-like monomers are synthesized by reacting the phenolic group of MVP with brominated alkanes. mdpi.com The resulting molecules, featuring two vinyl groups, can be thermally crosslinked with thiol-bearing reagents. mdpi.comresearchgate.netnih.gov This process produces thermosetting films with varying crosslinking densities, demonstrating a viable pathway to bio-based thermosets. mdpi.comresearchgate.netnih.gov
The incorporation of specific monomeric units can induce a helical structure in a polymer backbone. While research on forcing a polyene backbone from vinyl aniline (B41778) derivatives into a specific helical structure is an area of interest, detailed studies incorporating this compound itself into such architectures are not extensively documented in the provided literature. However, related research into other polymer systems demonstrates the principle. For instance, poly[oligo(p-phenyleneethynylene)acetylene]s have been synthesized to create multi-helix materials where chiral side groups command the arrangement of achiral spacers, which is then adopted by the polymer backbone. nih.gov This establishes a precedent for how strategically designed vinyl monomers could potentially be used to create novel helical materials. nih.gov
Functional Polymers and Composites
The inherent electronic properties of the aniline moiety allow for the creation of functional polymers with applications in electronics and optoelectronics.
Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity. wikipedia.org Polyaniline is one of the most well-known ICPs. wikipedia.orgnih.gov Monomers like 4-vinylaniline (B72439) can be polymerized to form poly(4-vinylaniline) (P4VA) or used to create conductive bilayers of polyvinylaniline/polyaniline (PVAN/PANI). sigmaaldrich.com These materials are being explored for applications such as electrochemical biosensors. sigmaaldrich.com
A structurally related polymer, poly(2-methoxy-p-phenylene vinylene) (MeOPPV), also demonstrates high electrical conductivity when doped. kpi.ua The presence of the electron-donating methoxy (B1213986) group lowers the ionization potential of the parent polymer, which improves the stability of its conductive, doped form. kpi.ua Films of MeOPPV become highly conductive when oxidatively doped and exhibit excellent stability in air. kpi.ua
Table 2: Electrical Conductivity of Doped Poly(2-methoxy-p-phenylene vinylene) Films
| Dopant | Conductivity (S/cm) |
|---|---|
| AsF5 | ~100 |
| I2 | ~10 |
| FeCl3 | ~1 |
| H2SO4 | ~0.1 |
Data derived from research on a structural analog. kpi.ua
Hole transport materials (HTMs) are a critical component in perovskite solar cells (PSCs), responsible for extracting photogenerated holes from the perovskite layer and transporting them to the electrode. researchgate.net The electronic properties of methoxyaniline-substituted compounds make them excellent candidates for HTMs. rsc.org
Researchers have synthesized and successfully used economical methoxyaniline-substituted dibenzofuran (B1670420) derivatives as HTMs in PSCs. rsc.org These materials exhibit suitable energy levels, good conductivity, and form effective films. rsc.org The performance of solar cells using these novel HTMs is comparable to those using the classical but more expensive HTM, Spiro-OMeTAD. rsc.org This demonstrates the potential of methoxy-aniline-based structures, such as those derived from this compound, in the development of cost-effective and efficient optoelectronic devices. rsc.orgrsc.org
Table 3: Photovoltaic Performance of Perovskite Solar Cells with Different Hole Transport Materials
| Hole Transport Material | Power Conversion Efficiency (PCE) (%) |
|---|---|
| BF-002 (methoxyaniline-substituted) | 14.20 |
| BF-003 (methoxyaniline-substituted) | 14.07 |
| Spiro-OMeTAD (control) | 14.89 |
Data derived from research on methoxyaniline-substituted derivatives. rsc.org
Utilization as Crosslinking Agents in Polymer Matrices
Crosslinking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. nih.govmdpi.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. mdpi.com While synthetic crosslinking agents like glutaraldehyde (B144438) and various epoxies are widely used, there is growing interest in developing agents from bio-based resources to improve biocompatibility and reduce environmental impact. nih.govmdpi.com
In this context, analogs derived from 2-methoxy-4-vinylphenol (MVP), a compound obtainable from lignin-derived ferulic acid, have been explored as precursors for bio-based crosslinking monomers. mdpi.comnih.gov Researchers have successfully prepared divinylbenzene (DVB)-like monomers from MVP by connecting two MVP units with aliphatic chains of varying lengths. mdpi.comnih.gov These bio-based divinyl monomers can then act as crosslinkers in polymerization reactions.
One effective method for utilizing these MVP-derived monomers is through thermal crosslinking with thiol-bearing reagents, a process known as a thiol-ene reaction. nih.gov This reaction allows for the creation of thermoset polymers with varying crosslinking densities, demonstrating their potential in advanced thermosetting applications. mdpi.comnih.gov The ability to tune the properties of the final thermoset material by altering the structure of the MVP-derived crosslinker opens up new possibilities for creating functional, bio-based materials from lignin. mdpi.comnih.gov
Table 1: Research Findings on MVP-Derived Crosslinking Agents
| Monomer Type | Precursor | Crosslinking Method | Resulting Polymer | Key Finding | Source |
|---|
Bio-based Polymer Development
The development of polymers from renewable, bio-based sources is a critical goal in materials science, aiming to reduce dependence on fossil fuels and create more sustainable materials. Analogs of this compound, particularly 2-methoxy-4-vinylphenol (MVP), serve as versatile platforms for synthesizing novel bio-polymers due to their reactive functional groups and derivation from natural sources like ferulic acid and eugenol (B1671780). mdpi.comrsc.org
Derivatization of Natural Polysaccharides (e.g., Chitosan) with Methoxy-Vinylphenol
Chitosan (B1678972), a natural polysaccharide, is widely studied for its unique structure and potential in biomedical applications. mdpi.com To enhance its properties, researchers have successfully modified chitosan by derivatizing it with 2-methoxy-4-vinylphenol (MVP) through a free-radical reaction. mdpi.com In one study, chitosan was modified with MVP in four different ratios. mdpi.com
The successful grafting of MVP onto the chitosan backbone was confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and Proton nuclear magnetic resonance (1H-NMR). mdpi.com The 1H-NMR spectra of the derivatives confirmed the presence of protons from the methoxy groups of MVP, validating the successful synthesis. mdpi.com The resulting chitosan-MVP derivatives exhibited enhanced swelling capabilities and improved antioxidant properties when compared to unmodified chitosan. mdpi.com This work demonstrates a successful pathway to creating new functional biopolymers by combining the properties of natural polysaccharides with bio-based phenolic compounds. mdpi.com
Table 2: Characterization of Chitosan-MVP Derivatives
| Analytical Method | Observation | Interpretation | Source |
|---|---|---|---|
| 1H-NMR Spectroscopy | Resonance signal at 3.8 ppm, with intensity increasing as the MVP ratio increased. | Corresponds to the protons of the methoxy groups on the MVP, confirming successful derivatization. | mdpi.com |
Synthesis of Polycarbonates from Bio-derived Eugenol and 2-Methoxy-4-vinylphenol
Aromatic polycarbonates are valued for their clarity and high heat distortion temperature, but are typically derived from petroleum. rsc.org To create greener alternatives, research has focused on using bio-based chemicals. rsc.org A successful approach involves the synthesis of α,ω-diene monomers from eugenol and 2-methoxy-4-vinylphenol, both of which can be derived from biomass. rsc.orgrsc.org These monomers, containing a carbonate structure, were synthesized in high yields of 94% and 78%, respectively. rsc.orgrsc.org
These bio-derived diene monomers were then polymerized using two different modern polymerization strategies:
Thiol-ene click reaction: This method produced a series of poly(thioether carbonate)s. rsc.org
Acyclic diene metathesis (ADMET): This step-growth polymerization yielded unsaturated aromatic-aliphatic polycarbonates. rsc.org
Both polymerization techniques successfully produced polycarbonates with moderate molecular weights and satisfactory thermal properties. rsc.orgrsc.org The ADMET polymerization of the eugenol-derived monomer resulted in a polymer with a weight-average molecular weight (Mw) of 21.5 kDa, while the 2-methoxy-4-vinylphenol-derived monomer yielded a polymer with an Mw of 20.5 kDa. rsc.org This research provides a facile and effective route to preparing a new class of polycarbonates from renewable resources. rsc.org
Table 3: Results of ADMET Polymerization of Bio-derived Carbonate Monomers
| Monomer Precursor | Polymer Yield | Weight-Average Molecular Weight (Mw) | Polydispersity (Đ) | Source |
|---|---|---|---|---|
| Eugenol | 96% | 21.5 kDa | 2.3 | rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the vinyl protons, the methoxy (B1213986) protons, and the amine protons. The protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. The vinyl group protons would typically exhibit a complex splitting pattern, with the geminal and vicinal protons having characteristic coupling constants. The methoxy group protons would appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm, while the amine protons would present as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-4-vinylaniline
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| Vinyl-H (α) | 5.0 - 5.5 | Doublet of doublets |
| Vinyl-H (β, cis) | 5.5 - 6.0 | Doublet of doublets |
| Vinyl-H (β, trans) | 6.5 - 7.0 | Doublet of doublets |
| Methoxy-H | 3.8 - 4.0 | Singlet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom.
The carbon atoms of the aromatic ring are expected to resonate in the region of δ 110-150 ppm. The carbons attached to the electron-donating amino and methoxy groups will be shielded and appear at higher fields (lower ppm values), while the carbon attached to the vinyl group will be deshielded. The vinyl group carbons would appear in the olefinic region of the spectrum, typically between δ 110 and 140 ppm. The methoxy carbon would be found further upfield, generally in the range of δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-OCH₃ | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-Vinyl | 130 - 140 |
| Vinyl C (α) | 110 - 120 |
| Vinyl C (β) | 130 - 140 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are crucial for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group would be seen just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring would produce several peaks in the 1450-1600 cm⁻¹ region. The C=C stretching of the vinyl group would also be in this region. The C-O stretching of the methoxy group would give a strong absorption band around 1200-1260 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds would provide information about the substitution pattern on the benzene (B151609) ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic/Vinyl (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Vinyl (C=C) | Stretch | ~1630 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₉H₁₁NO) can be calculated by summing the exact masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915).
The calculated monoisotopic mass of this compound is approximately 149.084064 amu. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating complex mixtures and identifying individual components. medistri.swiss In the context of this compound, GC-MS serves as a crucial tool for assessing sample purity and identifying any potential impurities or byproducts from synthesis. medistri.swiss The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. medistri.swiss As each separated component elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, molecules are ionized, typically by an electron beam, causing them to fragment into characteristic patterns. medistri.swiss The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that acts as a unique molecular "fingerprint". medistri.swiss By comparing this spectrum to spectral libraries (like the NIST database) or by interpreting the fragmentation patterns, the identity of the compound and any impurities can be confirmed. medistri.swissnist.gov The retention time from the gas chromatograph provides an additional layer of confirmation when compared against known standards. medistri.swiss
While a specific mass spectrum for this compound is not available in the provided research, the spectrum of the structurally similar compound 2-Methoxy-4-vinylphenol (B128420) (4-vinylguaiacol) from the NIST database offers insight into the expected fragmentation. nist.govresearchgate.net The molecular weight of 2-Methoxy-4-vinylphenol is 150.17 g/mol . nist.gov
Table 1: Major Mass Spectrum Fragments for 2-Methoxy-4-vinylphenol (Illustrative data from a structurally similar compound)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
|---|---|---|
| 150 | 100 | Molecular Ion [M]+ |
| 135 | 85 | [M-CH3]+ |
| 107 | 40 | Loss of CH3 and CO |
| 77 | 30 | Phenyl group fragment |
This data is for 2-Methoxy-4-vinylphenol and is intended for illustrative purposes. nist.gov
Electronic Spectroscopy for Optical and Electronic Properties
Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels. uobabylon.edu.iq
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. uobabylon.edu.iqresearchgate.net This absorption corresponds to the excitation of electrons from lower energy orbitals, such as π and non-bonding (n) orbitals, to higher energy anti-bonding (π*) orbitals. uobabylon.edu.iq The technique is particularly useful for characterizing compounds with conjugated π-electron systems, such as the aromatic ring and vinyl group in this compound. utoronto.ca
The extent of conjugation in a molecule significantly influences its absorption spectrum. utoronto.ca As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). utoronto.ca Studies on derivatives like 2-methoxy-4-nitroaniline (B147289) confirm that they absorb in the UV-Visible range, which is critical for understanding their optical properties. researchgate.net The presence of both the electron-donating methoxy and amino groups and the conjugated vinyl substituent on the aniline (B41778) ring is expected to result in significant absorption in the UV region.
Resonant Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Excited States and Ionization Energies
Resonant Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) are high-resolution laser spectroscopy techniques used to study the electronic structure of molecules in their electronically excited and cationic ground states. hhu.deacs.org In R2PI, one photon excites a molecule to a specific rovibronic level of an intermediate electronic state (S₁), and a second photon ionizes it. hhu.de By scanning the wavelength of the first laser, a vibronically resolved spectrum of the S₁ state is obtained. hhu.de
MATI spectroscopy provides highly accurate measurements of adiabatic ionization energies (IE) and vibrational frequencies of the cation. acs.orgrsc.org It involves the excitation of molecules to high-lying Rydberg states just below the ionization threshold, followed by field ionization. nii.ac.jp
While specific R2PI and MATI data for this compound were not found, a detailed study on the closely related molecule p-vinylaniline provides valuable insight. researchgate.net For p-vinylaniline, the S₁ ← S₀ electronic transition origin was observed at 31,490 cm⁻¹, and the adiabatic ionization energy was precisely determined to be 59,203 ± 5 cm⁻¹. researchgate.net The presence of an additional electron-donating methoxy group in this compound would be expected to lower both the electronic transition energy and the ionization energy due to its electron-donating effect on the aromatic ring.
Table 2: Vibrational Frequencies (cm⁻¹) of p-vinylaniline in the S₁ and D₀ States (Data from a structurally similar compound)
| Mode | S₁ State Frequency | D₀ State (Cation) Frequency | Assignment |
|---|---|---|---|
| 6b | 402 | 400 | In-plane ring deformation |
| 1 | 794 | 800 | Ring breathing |
| 12 | 831 | 837 | Ring deformation |
| 9a | 988 | 993 | Ring deformation |
| 18a | 1021 | 1018 | Ring deformation |
Source: Adapted from research on p-vinylaniline. researchgate.net
Solid-State Structural and Morphological Analysis
The characterization of materials in the solid state is crucial for understanding their macroscopic properties, which are dictated by their microscopic crystal structure and surface morphology.
Single Crystal X-ray Diffraction (XRD) for Crystal Structure Determination of Derivatives
While the crystal structure of this compound itself is not reported in the search results, the structure of its derivative, 2-methoxy-4-nitroaniline, has been determined. researchgate.netresearchgate.net The analysis revealed that this derivative crystallizes in a monoclinic system with a centrosymmetric space group P2₁/a. researchgate.net Such studies are fundamental for establishing structure-property relationships in solid-state materials. The presence of vinyl and methoxy groups can significantly influence the molecular assembly and crystal packing motifs. nih.gov
Table 3: Crystallographic Data for 2-Methoxy-4-nitroaniline (Data from a derivative compound)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a (centrosymmetric) |
| a (Å) | Value not specified |
| b (Å) | Value not specified |
| c (Å) | Value not specified |
| α (°) | 90 |
| β (°) | Value not specified |
| γ (°) | 90 |
Source: Data reported for the derivative 2-methoxy-4-nitroaniline. researchgate.net
Surface and Morphology Characterization via Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
When this compound is used as a monomer to create polymers or deposited as a thin film, its surface properties become critically important. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing surface topography and morphology at the micro- and nanoscale. oxinst.com
AFM is a high-resolution scanning probe technique that can provide three-dimensional images of a surface with sub-nanometer resolution. spectraresearch.com It is an indispensable tool for quantifying surface roughness, grain size, and other textural features of thin films and coatings. oxinst.comresearchgate.net AFM can also probe various other properties, including mechanical (hardness, adhesion) and electrical (conductivity, surface potential) characteristics at the nanoscale. oxinst.comspectraresearch.com
Although no specific SEM or AFM studies on materials derived directly from this compound were identified in the search results, these techniques would be essential for the morphological characterization of any polymers, coatings, or self-assembled layers developed from this compound. mdpi.comresearchgate.net
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable tools in synthetic chemistry for tracking the progress of a reaction and for the subsequent isolation and purification of the target compound. The choice of method depends on the compound's properties, such as polarity, volatility, and thermal stability, as well as the scale of the separation. For a substituted aromatic amine like this compound, a variety of chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the analysis and purification of this compound. For reaction monitoring, small aliquots can be taken from the reaction mixture at different time intervals to determine the consumption of starting materials and the formation of the product.
Reaction Monitoring : Reverse-phase HPLC (RP-HPLC) is commonly employed for analyzing aniline derivatives thermofisher.com. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) diva-portal.orgru.ac.th. As the reaction progresses, the concentration of the starting materials will decrease while the peak corresponding to this compound will increase in the chromatogram.
Purification : Preparative HPLC can be used for the high-purity isolation of this compound. The method is scalable and allows for the separation of the main product from impurities and unreacted starting materials sielc.com. The fractions corresponding to the desired product peak are collected, and the solvent is removed to yield the purified compound.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines This table presents typical conditions used for the analysis of aniline derivatives, as specific documented methods for this compound are not detailed in the provided search results.
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| RP-HPLC | C18 (5 µm) | Acetonitrile/Water gradient | UV (240-254 nm) | Purity assessment, reaction monitoring |
| Preparative RP-HPLC | C18 (10 µm) | Methanol/Water with 0.1% Formic Acid | UV | High-purity isolation |
Gas Chromatography (GC)
Gas chromatography is a primary method for assessing the purity of volatile and thermally stable compounds. Given that many aniline derivatives can be analyzed by GC, this technique is suitable for this compound, provided it does not decompose at the temperatures used in the injector and column thermofisher.comepa.gov.
Purity Assessment : A small, diluted sample of the purified compound is injected into the GC. The resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The area of each peak is proportional to the concentration of the compound it represents, allowing for a quantitative assessment of purity.
Coupling with Mass Spectrometry (GC-MS) : When coupled with a mass spectrometer, GC can provide unequivocal identification of the product and its impurities by matching their mass spectra with library data or through fragmentation analysis nist.govresearchgate.net.
Table 2: Typical GC Conditions for Analysis of Aniline Derivatives This table outlines general conditions applicable for the GC analysis of aniline compounds based on established methods. epa.gov
| Parameter | Condition Example | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., SE-54) | Separation of volatile compounds |
| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying analytes through the column |
| Injection Mode | Split/Splitless | Introduction of the sample onto the column |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of analytes |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) | Elution of compounds with different boiling points |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fast, simple, and cost-effective method primarily used for the qualitative monitoring of reactions. sigmaaldrich.comaga-analytical.com.pl It allows for the rapid separation of components in a mixture. chemistryhall.com
Reaction Monitoring : To monitor a reaction, small spots of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) are applied to a TLC plate (typically silica gel) aga-analytical.com.pl. The plate is then developed in a chamber with an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
Visualization : Since this compound is an aromatic amine, the spots on the TLC plate can often be visualized under UV light (254 nm) adrona.lv. Staining agents like ninhydrin (B49086) can also be used, which react with amines to produce colored spots chemistryhall.com. By comparing the retention factor (Rf) value of the product spot in the reaction mixture lane to that of the starting material, one can track the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. This information is also crucial for optimizing the solvent system for large-scale purification using column chromatography aga-analytical.com.pl.
Table 3: TLC System for Monitoring a Hypothetical Synthesis This table illustrates a typical TLC setup for monitoring the formation of an aromatic amine.
| Component | Description | Purpose |
| Stationary Phase | Silica gel 60 F254 plate | Adsorbent for separating compounds based on polarity |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Solvent system to move compounds up the plate |
| Application | Capillary spotting of starting material and reaction mixture | Placing samples on the TLC plate |
| Visualization | UV light (254 nm), Ninhydrin stain | Detecting the position of separated spots |
| Analysis | Comparison of Rf values | Qualitative assessment of reaction completion |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and a host of related properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules. For 2-Methoxy-4-vinylaniline, a DFT calculation, commonly using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to find the most stable three-dimensional arrangement of the atoms.
This process involves:
Geometry Optimization: An iterative process that adjusts the positions of the atoms until the configuration with the minimum energy is found. This provides precise predictions of bond lengths, bond angles, and dihedral angles.
Conformational Analysis: The molecule has several rotatable bonds, primarily around the methoxy (B1213986) (-OCH₃) and vinyl (-CH=CH₂) groups. A conformational analysis would explore the potential energy surface by rotating these bonds to identify the most stable conformer(s) and the energy barriers between them.
Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of experimental data. Methods like Hartree-Fock (HF) are foundational, while more complex methods can provide highly accurate electronic structure descriptions. researchgate.net For this compound, these calculations would yield a detailed picture of the electron distribution throughout the molecule. While computationally more demanding than DFT, they can be crucial for benchmarking results and for systems where DFT may be less reliable.
A significant application of quantum chemical calculations is the prediction of molecular spectra.
Vibrational Frequencies: After geometry optimization, the same theoretical methods (DFT or ab initio) can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. scispace.com For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to the vibrations of the N-H bonds in the amine group, C-H bonds in the vinyl and aromatic parts, and the C-O bond of the methoxy group.
Ionization Energies: The energy of the Highest Occupied Molecular Orbital (HOMO), as determined by these calculations, can be used to estimate the first ionization potential of the molecule through Koopman's theorem. researchgate.netthaiscience.info This value represents the energy required to remove an electron from the molecule.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. scispace.com
HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. thaiscience.info
From these energies, several key chemical descriptors can be calculated, as shown in the table below.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from the molecule. |
| Global Electrophilicity (ω) | ω = μ2 / (2η) | Measures the propensity of the molecule to accept electrons. |
Note: Specific values for this compound are not available in the reviewed literature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. thaiscience.info It is plotted on the surface of the electron density, using a color scale to indicate electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these would be expected around the electronegative nitrogen and oxygen atoms. These sites are prone to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These would be expected around the hydrogen atoms of the amine group, indicating sites prone to nucleophilic attack.
Green/Yellow Regions: Indicate areas of neutral or intermediate potential.
The MEP map provides a powerful visual tool for predicting intermolecular interactions and the reactive sites of a molecule. tci-thaijo.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for studying the step-by-step process of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. This involves:
Identifying Intermediates: Locating stable or semi-stable molecules that form during the reaction.
Locating Transition States: Finding the highest-energy point along the reaction coordinate between two intermediates or between reactants and products. The structure of the transition state provides insight into the geometry of the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
While no specific computational studies on the reaction mechanisms of this compound were found, this methodology could be applied to understand its polymerization via the vinyl group or substitution reactions on the aromatic ring.
Intermolecular Interaction Analysis in Crystalline and Condensed Phases (e.g., Hirshfeld Surface Analysis)
A detailed analysis of the intermolecular interactions for this compound in its crystalline and condensed phases has not been specifically reported in the available scientific literature. However, the investigation of such interactions is crucial for understanding the packing of molecules in a crystal lattice and its resulting physical properties. One powerful technique employed for this purpose is Hirshfeld surface analysis.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, effectively defining a region in space where the contribution from the molecule of interest is greater than the contribution from all other molecules. mdpi.com This surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
While no specific Hirshfeld surface analysis data for this compound is available, studies on related aniline (B41778) derivatives demonstrate the utility of this method in elucidating their crystal structures. nih.govnih.govresearchgate.net
Computational Screening for Structure-Property Relationships
Computational screening to establish structure-property relationships for this compound has not been documented in the reviewed literature. This type of investigation typically involves using computational chemistry methods to predict the physicochemical and electronic properties of a molecule based on its structure and to understand how modifications to that structure would affect its properties.
For substituted anilines in general, computational studies have been employed to explore relationships between their molecular structure and various properties, such as their metabolism and electronic characteristics. nih.govphyschemres.org These studies often utilize methods like Density Functional Theory (DFT) to calculate a range of molecular descriptors. physchemres.org These descriptors can be electronic (e.g., partial atomic charges, HOMO-LUMO energy gaps), steric, or thermodynamic in nature.
By systematically varying the substituents on the aniline ring and calculating these descriptors, quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models use statistical methods to correlate the calculated descriptors with experimentally observed properties or activities. For example, research on substituted anilines has shown that electronic descriptors, such as the partial atomic charge on the amine nitrogen, can be crucial in predicting metabolic pathways like N-acetylation. nih.gov
In the context of this compound, a computational screening study could, in principle, investigate how the interplay between the electron-donating methoxy group and the vinyl group influences properties such as its reactivity, electronic spectrum, and potential for polymerization. chem-soc.si Such studies are valuable for the rational design of new molecules with desired characteristics. nih.gov However, at present, specific computational screening data for this compound is not available.
Emerging Research Applications in Chemical Systems
Development of Advanced Sensing Technologies
The electroactive nature of the aniline (B41778) moiety and the polymerizability of the vinyl group position 2-Methoxy-4-vinylaniline and its derivatives as promising candidates for the fabrication of novel sensing devices.
While direct research on this compound for heavy metal detection is not extensively documented, studies on structurally related compounds highlight the potential of the vinylaniline platform in this area. For instance, research on poly(4-vinylaniline), which lacks the methoxy (B1213986) group, has demonstrated its utility in constructing electrochemical biosensors. In one study, a bacterial cellulose (B213188) nanofibril network was modified with an electrically conductive bilayer of poly(4-vinylaniline) and polyaniline (PVAN/PANI) to create a potential platform for biosensing. nih.gov This composite material exhibited distinct electrochemical behavior, indicating its suitability for sensor applications. nih.gov The findings suggest a pathway for developing new nanobiosensor technologies that require both electroactivity and biocompatibility, a role that polymers derived from this compound could potentially fulfill. nih.gov
Table 1: Electrochemical Properties of a Polyvinylaniline/Polyaniline (PVAN/PANI) Composite
| Property | Value |
|---|---|
| Charge-Transfer Resistance | As low as 21 Ω |
| Capacitance | As high as 39 μF |
| Positive Scan Redox Peak | 0.74 V |
| Reverse Scan Redox Peak | -0.70 V |
Data derived from a study on a related poly(4-vinylaniline) composite. nih.gov
The development of thin polymer films is a significant area of research for detecting biomolecules and various chemical substances. nih.gov Polymers derived from aniline and its analogues are frequently used to modify electrodes for these sensing applications. For example, electropolymerized films of molecules like crystal violet have been successfully used to create sensors for detecting adrenaline. nih.gov Similarly, multilayer thin films of poly(3-aminobenzylamine) have been fabricated for the electrochemical detection of the neurotransmitter dopamine. mdpi.com These examples demonstrate the principle of using conductive and electroactive polymer films as the sensing element. Given its structure, this compound could be electropolymerized to form a thin film on an electrode surface, creating a potential sensing platform for various toxic compounds and biomolecules.
Optoelectronic Device Components and Materials
The application of this compound in optoelectronics is an emerging field, with research on closely related molecules providing insight into its potential. A study on the structurally similar compound, 2-methoxy-4-nitroaniline (B147289) (where a nitro group replaces the vinyl group), has shown promise for optical applications. researchgate.net In this research, single crystals of 2-methoxy-4-nitroaniline were grown using a slow evaporation solution technique. researchgate.net Analysis confirmed that the grown crystal belongs to a monoclinic system and possesses properties desirable for nonlinear optical materials. researchgate.net The optical characteristics were analyzed using UV-Visible studies, affirming the material's potential utility in optoelectronic devices. researchgate.net This suggests that derivatives of this compound, which share the same substituted aniline core, could also be tailored for applications in optical and electronic devices.
Catalytic Support and Ligand Development for Organic Transformations
While specific applications of this compound as a catalytic support or ligand are not widely reported, its molecular structure offers significant potential. The compound contains both an amine (-NH₂) and an alkenyl (-CH=CH₂) group, which can coordinate with transition metal centers. The amine moiety in 2-vinylaniline (B1311222) derivatives is known to be capable of acting as a directing group in reactions catalyzed by transition metals. bohrium.comresearchgate.net This inherent functionality suggests that this compound could be developed into a bidentate or monodentate ligand for various organic transformations. Such ligands are crucial in catalysis for controlling the efficiency and selectivity of reactions. mdpi.com
Precursors for Complex Organic Synthesis
A well-documented application of this compound and its analogues is their use as versatile precursors in the synthesis of nitrogen-containing heterocyclic compounds (N-heterocycles). bohrium.comresearchgate.net These structures are of great importance in medicinal chemistry and drug discovery. mdpi.com The 2-vinylaniline framework, containing both an amine and a vinyl group, provides a direct and selective method for constructing diverse heterocyclic rings through cyclization reactions. researchgate.net
These transformations can be achieved under various conditions:
Transition Metal Catalysis : A wide range of N-heterocycles can be efficiently synthesized from 2-vinylaniline derivatives using transition metals such as Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Iron (Fe), and Copper (Cu) as catalysts. bohrium.comresearchgate.net For example, quinoline (B57606) cores can be constructed using palladium catalysis. researchgate.net
Metal-Free Conditions : Cyclization reactions can also be promoted without metals, using organic bases, Lewis acids, or Brønsted acids. researchgate.net
This dual reactivity makes 2-vinylaniline derivatives, including this compound, highly valuable building blocks for creating complex molecules like quinolines, indoles, benzoxazepines, and quinazolines. bohrium.com
Table 2: Synthetic Approaches Involving 2-Vinylaniline Derivatives
| Reaction Type | Catalyst/Promoter | Resulting Heterocycles |
|---|---|---|
| Metal-Catalyzed Cyclization | Pd, Ru, Rh, Ir, Fe, Cu | Quinolines, Indoles, Tetrahydroquinolines |
| Metal-Free Annulation | Organic/Inorganic Bases, Lewis Acids | Various N-Heterocycles |
Information based on reviews of 2-vinylaniline chemistry. bohrium.comresearchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-Methoxy-4-vinylaniline and Related Compounds
The current academic understanding of this compound is largely extrapolated from research on related aniline (B41778) and vinyl-containing compounds. While direct studies on this specific molecule are limited, the existing body of literature on aniline derivatives provides a solid foundation for predicting its chemical behavior and potential applications. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of industrial and fine chemicals, including dyes, pharmaceuticals, and polymers. wikipedia.orgcoherentmarketinsights.comatamanchemicals.comresearchgate.net The presence of both an amino and a vinyl group on the aromatic ring of this compound suggests its utility as a versatile monomer for polymerization.
The amino group generally acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.org The methoxy (B1213986) group, also an electron-donating group, further enhances this activation. The vinyl group provides a site for polymerization, allowing for the formation of functional polymers. The interplay of these functional groups is expected to impart unique electronic and material properties to the resulting polymers.
Research on related vinylaniline compounds, such as 4-vinylaniline (B72439), has demonstrated their use in creating conductive polymers and functionalized nanomaterials for applications in biosensors and wound healing. sigmaaldrich.com Furthermore, studies on other aniline derivatives have explored their potential in creating materials with nonlinear optical properties and as antioxidants in rubber processing. atamanchemicals.comresearchgate.net The compound 2-methoxy-4-vinylphenol (B128420), which shares a similar structure, has been investigated as a biobased monomer for creating thermoplastics and thermoset polymers. mdpi.comnih.govresearchgate.net This suggests that this compound could also serve as a valuable monomer in the development of novel, functional polymers.
Table 1: Summary of Key Functional Groups and Their Expected Influence on this compound
| Functional Group | Position | Expected Influence on Reactivity and Properties |
| Amino (-NH₂) | 1 | Electron-donating; activates the aromatic ring for electrophilic substitution; provides a site for N-functionalization and influences polymer properties. |
| Methoxy (-OCH₃) | 2 | Electron-donating; further activates the aromatic ring; can influence the solubility and electronic properties of the resulting polymer. |
| Vinyl (-CH=CH₂) | 4 | Provides a reactive site for polymerization (e.g., radical, cationic); allows for the formation of vinyl polymers. |
Identification of Key Challenges and Unexplored Areas
Despite the promising potential of this compound, significant research gaps and challenges remain. A primary challenge is the lack of dedicated studies focusing specifically on this compound. Much of the current understanding is based on inference from related structures, which, while informative, may not capture the unique properties arising from the specific arrangement of functional groups in this compound.
Key challenges include the development of efficient and selective synthetic routes. While general methods for the synthesis of vinylanilines exist, optimizing these for this compound to achieve high yields and purity is a crucial first step. bohrium.com The inherent reactivity of the amino and vinyl groups can also present challenges in terms of stability and preventing unwanted side reactions during synthesis and polymerization.
The polymerization of this compound is a significant unexplored area. Research is needed to determine the optimal conditions for polymerization, including the choice of initiator, solvent, and temperature, to control the molecular weight and properties of the resulting polymer. A considerable drawback of many conductive polymers, like polyaniline, is their low solubility, which can limit their processability and applications. rsc.org Investigating the solubility of poly(this compound) will be crucial for its practical use.
Furthermore, the potential applications of polymers derived from this compound are largely speculative at this stage. Detailed characterization of the electrical, optical, thermal, and mechanical properties of these polymers is necessary to identify promising areas for their use, such as in electronic devices, sensors, or biomedical applications.
Table 2: Key Research Gaps and Unexplored Areas for this compound
| Research Area | Specific Unexplored Questions |
| Synthesis | What is the most efficient and scalable synthetic route? How can side reactions be minimized? |
| Polymerization | What are the optimal conditions for controlled polymerization? What is the effect of the methoxy group on polymerizability? |
| Polymer Properties | What are the electronic, optical, and thermal properties of poly(this compound)? How does the polymer's structure influence its properties? |
| Material Applications | Can this polymer be used in conductive materials, sensors, or biomedical devices? What are its advantages over existing materials? |
Prognosis for Novel Synthetic Approaches and Material Applications
The future for novel synthetic approaches and material applications of this compound appears promising, leveraging advancements in synthetic organic chemistry and materials science. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient and versatile routes for the synthesis of vinylarenes and could be adapted for the synthesis of this compound. researchgate.net The use of continuous flow reactors could also offer advantages in terms of safety, scalability, and product purity for the synthesis of related nitroaniline precursors. google.com
The development of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could enable the synthesis of well-defined polymers from this compound with controlled molecular weights and low dispersity. This level of control is essential for tailoring the material properties for specific applications.
The potential material applications of poly(this compound) are diverse. The combination of a conductive polyaniline-like backbone with the processability that may be imparted by the methoxy group could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The synthesis of poly(p-phenylene vinylene) derivatives with methoxy and octyloxy side chains has been shown to yield materials with interesting optical properties for light-emitting diode applications. scirp.org
Furthermore, the presence of the amine group allows for post-polymerization modification, opening up possibilities for creating functional materials for sensors, drug delivery systems, and biocompatible coatings. The antioxidant properties of aniline derivatives also suggest that polymers of this compound could find use as radical scavengers in biomedical applications. researchgate.net The ability of 2-methoxy-4-vinylphenol to act as a precursor for biobased polymers suggests a similar sustainable potential for its aniline analogue. nih.govnih.gov
Potential for Advancements in Theoretical and Computational Chemical Insights
Theoretical and computational chemistry offers powerful tools to accelerate the understanding and development of this compound and its derivatives. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the monomer. researchgate.netphyschemres.orgresearchgate.net These calculations can help to predict its electrochemical properties and guide the design of more efficient synthetic routes.
Computational studies can also be employed to investigate the polymerization process. By modeling the reaction mechanisms and energetics, it may be possible to predict the feasibility of different polymerization methods and to understand the factors that control the polymer's structure and properties. Such theoretical investigations have been applied to study the structure and electronic properties of aniline-containing co-polymers. physchemres.org
For the resulting polymer, computational modeling can predict key material properties, such as its band gap, conductivity, and optical absorption spectrum. This information is crucial for assessing its potential in electronic and optoelectronic applications. Molecular dynamics simulations can be used to study the morphology and processability of the polymer, including its solubility in different solvents and its behavior in thin films.
The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this compound. Theoretical studies can guide experimental efforts by identifying the most promising avenues for research, thereby reducing the time and resources required for development. As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in the design and discovery of new materials based on this and related monomers.
Table 3: Potential Applications of Computational Chemistry in this compound Research
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Monomer Characterization | Electronic structure, reactivity, electrochemical potentials, vibrational spectra. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Polymerization Studies | Reaction mechanisms, activation energies, polymer chain growth. |
| Molecular Dynamics (MD) | Polymer Properties | Morphology, solubility, mechanical properties, thermal stability. |
| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption spectra, electronic transitions, potential for optoelectronic applications. |
Q & A
Basic: What are the recommended methods for synthesizing 2-Methoxy-4-vinylaniline in laboratory settings?
Answer:
A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce the vinyl group to the aniline backbone. For example, coupling 4-amino-3-methoxyphenylboronic acid with vinyl halides (e.g., vinyl bromide) in the presence of PdCl₂(PPh₃)₂ and a base (e.g., K₂CO₃) in DMF at 80–100°C can yield the target compound . Optimizing catalyst loading (1–5 mol%) and reaction time (12–24 hours) is critical to achieving >70% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and by-products.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the vinyl group (δ 5.1–5.8 ppm for protons, δ 115–135 ppm for carbons) and methoxy substituent (δ 3.8–3.9 ppm for protons, δ 55–60 ppm for carbons) .
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch, aniline), ~1600 cm⁻¹ (C=C vinyl), and ~1250 cm⁻¹ (C-O methoxy) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 163.10 for C₉H₁₁NO) .
Basic: What are the critical safety considerations when handling this compound in the laboratory?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261, P271) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Solubility Handling : The compound is sparingly soluble in methanol and DMSO; prepare stock solutions under inert gas (e.g., N₂) to prevent oxidation .
- Waste Disposal : Neutralize acidic by-products before disposal (pH 6–8) .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-product formation?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃) to enhance regioselectivity and reduce homocoupling .
- Solvent Effects : Replace DMF with toluene/water biphasic systems to improve phase separation and reduce side reactions .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 minutes) to accelerate kinetics and suppress degradation .
- By-Product Analysis : Monitor reaction progress via TLC or GC-MS to identify intermediates (e.g., diarylvinyl derivatives) and adjust stoichiometry .
Advanced: What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) and control for variables like solvent (DMSO vs. ethanol) .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerization or impurities .
- Dose-Response Curves : Perform triplicate experiments across multiple concentrations to validate activity thresholds .
Advanced: What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., vinyl group reactivity) .
- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) using AMBER or GROMACS to optimize reaction media .
- QSPR Models : Correlate substituent effects (e.g., methoxy position) with experimental stability data to design derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
